2-Biphenyl isothiocyanate

Description

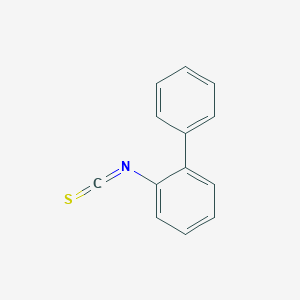

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334106 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19394-61-7 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Biphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Biphenyl isothiocyanate (CAS No. 19394-61-7). The document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Additionally, it explores its potential applications in drug development, particularly focusing on the modulation of key signaling pathways implicated in cancer.

Core Chemical Properties

This compound is an aromatic isothiocyanate featuring a biphenyl scaffold. This structural motif imparts specific chemical and physical properties that are of interest in various research and development applications, particularly in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is a compilation from various sources and includes both experimental and calculated values.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NS | [1] |

| Molecular Weight | 211.28 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Relative Density | 1.17 | [2] |

| logPoct/wat (Octanol/Water Partition Coefficient) | 4.088 (Calculated) | [3] |

| Water Solubility (log10WS in mol/l) | -4.99 (Calculated) | [3] |

| Normal Boiling Point (Tboil) | 701.13 K (427.98 °C) (Calculated) | [3] |

| Purity | ≥98.0% | [2] |

Synthesis and Reactivity

The isothiocyanate functional group is a versatile handle in organic synthesis, and its introduction onto a biphenyl structure opens up possibilities for creating complex molecules with potential biological activity.

Synthesis

Experimental Protocol: General Synthesis of Aryl Isothiocyanates using Thiophosgene

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Aminobiphenyl

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminobiphenyl (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.2 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel.[5]

Safety Note: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

The following diagram illustrates the general workflow for the synthesis of an aryl isothiocyanate from a primary amine.

Reactivity

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. The reactivity is centered on the carbon atom of the isothiocyanate group.[6]

Reaction with Amines: Aryl isothiocyanates react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. The reaction is typically carried out in an organic solvent, and in some cases, heating or the addition of a base may be required to facilitate the reaction with less nucleophilic amines.[7][8]

Experimental Protocol: General Reaction of an Aryl Isothiocyanate with an Amine

Materials:

-

This compound

-

Primary or secondary amine

-

Solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a reaction vessel.

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

If the reaction is sluggish, gentle heating or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary.[7]

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting thiourea derivative can be purified by recrystallization or column chromatography.

The following diagram illustrates the reaction of an aryl isothiocyanate with a primary amine.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This peak typically appears in the region of 2000-2200 cm⁻¹.[9] Additional bands corresponding to the aromatic C-H and C=C stretching vibrations of the biphenyl rings are also expected. The NIST WebBook provides a reference IR spectrum for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| -N=C=S (asymmetric stretch) | ~2000-2200 (strong, sharp) |

| Aromatic C-H stretch | ~3000-3100 |

| Aromatic C=C stretch | ~1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. However, predicted spectra are available from some chemical databases.[1] The ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl rings. The ¹³C NMR spectrum would show signals for the 13 carbon atoms. The isothiocyanate carbon typically gives a broad signal in the 130 ± 40 ppm region.[10]

Applications in Drug Development

Isothiocyanates derived from natural sources, such as cruciferous vegetables, have garnered significant attention for their potential anticancer properties.[11] While specific studies on this compound are limited, the broader class of isothiocyanates is known to modulate key signaling pathways involved in cancer development and progression.

Modulation of Nrf2 and NF-κB Signaling Pathways

Many isothiocyanates exert their chemopreventive effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[12][13][14]

-

Nrf2 Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[15][16] This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).

-

NF-κB Inhibition: The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer. Many isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other molecules that promote cancer cell survival and proliferation.[13][14][17]

The following diagram illustrates the potential mechanism of action of an isothiocyanate in modulating the Nrf2 and NF-κB pathways.

Conclusion

This compound is a readily accessible aromatic isothiocyanate with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug development. While specific biological data for this compound is currently limited, the well-documented anticancer activities of other isothiocyanates, particularly their ability to modulate the Nrf2 and NF-κB signaling pathways, provide a strong rationale for its evaluation as a potential therapeutic agent. The synthetic and reactive handles of the isothiocyanate group offer broad opportunities for the creation of novel derivatives with enhanced potency and selectivity. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 2-Biphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 2-biphenyl isothiocyanate (C₁₃H₉NS), a valuable compound in organic synthesis and proteomics research. The document details established synthetic protocols, purification methodologies, and presents quantitative data to assist researchers in its practical application.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is from its corresponding primary amine, 2-aminobiphenyl. Two primary methods are prevalent: the use of thiophosgene and the decomposition of in situ generated dithiocarbamate salts.

Thiophosgene Method

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and effective method for preparing isothiocyanates.[1][2] Thiophosgene acts as a thiocarbonyl transfer agent, reacting with the amine to form the isothiocyanate and hydrogen chloride as a byproduct. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the acid.

General Reaction Scheme: C₁₂H₁₁N (2-Aminobiphenyl) + CSCl₂ (Thiophosgene) → C₁₃H₉NS (this compound) + 2 HCl

Experimental Protocol: Synthesis via Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[2][3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 2-aminobiphenyl (1.0 eq) in a suitable dry solvent (e.g., chloroform, dichloromethane, or toluene).

-

Base Addition: Add a base (e.g., triethylamine (2.2 eq) or calcium carbonate (2.0 eq)) to the solution to act as an acid scavenger.

-

Reagent Addition: Cool the stirred mixture to 0-5°C in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (typically 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride). Wash the filtrate sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Safety Precaution: Thiophosgene is highly toxic, volatile, and corrosive.[1][4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Dithiocarbamate Decomposition Method

An alternative, often milder, approach involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by decomposition with a desulfurizing agent.[6][7][8] This one-pot process avoids the use of the highly toxic thiophosgene.

General Reaction Scheme:

-

C₁₂H₁₁N (2-Aminobiphenyl) + CS₂ + Base → [Dithiocarbamate Salt Intermediate]

-

[Dithiocarbamate Salt Intermediate] + Desulfurizing Agent → C₁₃H₉NS (this compound)

Experimental Protocol: One-Pot Synthesis via Dithiocarbamate Intermediate

This protocol is based on a general method for aryl isothiocyanate synthesis.[6]

-

Reaction Setup: To a vial or flask, add acetonitrile, powdered sodium hydroxide (2.0 eq), 2-aminobiphenyl (1.0 eq), and carbon disulfide (3.0 eq) sequentially.

-

Reaction: Stir the heterogeneous mixture at room temperature for approximately 9 hours. The formation of a precipitate (sodium sulfide) may be observed.

-

Work-up: After the reaction period, centrifuge the mixture. Collect the supernatant (the clear upper solution) and concentrate it under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by flash chromatography on silica gel.

Synthesis Data Summary

Specific yield data for this compound is not widely published. However, the following table summarizes typical yields for the synthesis of various aryl isothiocyanates using analogous methods, which can serve as a benchmark.

| Method | Reagents | Typical Yield | Reference |

| Thiophosgene | Amine, Thiophosgene, Base | Good to Excellent (often >70%) | [2] |

| Dithiocarbamate (One-Pot) | Amine, CS₂, NaOH, CH₃CN | 56% - 81% | [6] |

| Dithiocarbamate (Tosyl Chloride) | Amine, CS₂, Et₃N, TsCl | Good (75% - 97%) | |

| Dithiocarbamate (Boc₂O) | Amine, CS₂, Boc₂O, DMAP | Excellent (often >90%) | [9] |

Synthesis Pathway Diagram```dot

Caption: Common purification workflows for this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to assess purity. [10]* Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy will show a characteristic strong, sharp absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. [11]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

References

- 1. Thiophosgene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. surajitdhara.in [surajitdhara.in]

- 4. Thiophosgene: - An overview [moltuslab.com]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cbijournal.com [cbijournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Biphenyl Isothiocyanate: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl isothiocyanate, a member of the versatile isothiocyanate family, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a biphenyl backbone, imparts specific steric and electronic properties that influence its reactivity and potential biological activity. The isothiocyanate functional group is a powerful electrophile, readily reacting with a variety of nucleophiles, making it a valuable building block for the synthesis of a diverse range of compounds, including thioureas, dithiocarbamates, and various heterocyclic systems. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₃H₉NS and a molecular weight of 211.28 g/mol .[1][2] The molecule consists of a biphenyl group where the isothiocyanate moiety is attached to the 2-position of one of the phenyl rings. This substitution pattern leads to steric hindrance around the reactive center, which can modulate its reactivity compared to simpler aryl isothiocyanates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19394-61-7 | [1] |

| Molecular Formula | C₁₃H₉NS | [1][2] |

| Molecular Weight | 211.28 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Relative Density | 1.17 | [1] |

| Boiling Point (Calculated) | 701.13 K (428 °C) | [3] |

| Enthalpy of Vaporization (Calculated) | 60.19 kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logP, Calculated) | 4.088 | [3] |

| Water Solubility (log₁₀WS, Calculated) | -4.99 mol/L | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve the loss of the isothiocyanate group or cleavage of the biphenyl rings.

(Note: While 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound are not available in publicly accessible databases, the expected spectra would show complex aromatic signals for the biphenyl protons and carbons, with the isothiocyanate carbon appearing in the range of 120-140 ppm in the 13C NMR spectrum.)

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, including amines, thiols, and alcohols.

Reaction with Nucleophiles

The general mechanism for the reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the -N=C=S group, leading to the formation of a tetrahedral intermediate, which then typically rearranges to the final stable product.

Figure 1: General reaction of this compound with a nucleophile.

1. Reaction with Amines to Form Thioureas: this compound reacts readily with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds with high yields.

2. Reaction with Thiols to Form Dithiocarbamates: The reaction with thiols yields dithiocarbamates. This reaction is often reversible.

3. Reaction with Alcohols to Form Thiocarbamates: In the presence of a base or catalyst, this compound can react with alcohols to form thiocarbamates. This reaction is generally slower than the reactions with amines and thiols.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent reactions with nucleophiles. These protocols are based on established procedures for similar compounds and can be adapted for this compound.

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved from the corresponding primary amine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Figure 2: Workflow for the synthesis of this compound.

Materials:

-

2-Aminobiphenyl

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride or another desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-aminobiphenyl (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).

-

Cool the mixture again in an ice bath and add tosyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of N-(2-Biphenyl)-N'-phenylthiourea

Materials:

-

This compound

-

Aniline

-

Tetrahydrofuran (THF) or another suitable solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in THF.

-

To this solution, add aniline (1 equivalent) dropwise with stirring at room temperature.

-

The reaction is typically exothermic. Continue stirring for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid is often pure, but can be further purified by recrystallization if necessary.

Synthesis of S-Benzyl-N-(2-biphenyl)dithiocarbamate

Materials:

-

This compound

-

Benzyl mercaptan (benzyl thiol)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) and benzyl mercaptan (1 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Applications in Drug Development and Research

Isothiocyanates are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biphenyl scaffold is also a common motif in many bioactive molecules. The combination of these two moieties in this compound makes it an interesting candidate for drug discovery and a useful tool in chemical biology. Its reactivity with nucleophilic residues on proteins, such as cysteine and lysine, allows for its use as a covalent probe to study protein function and for the development of targeted covalent inhibitors.

Conclusion

This compound is a reactive and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its biphenyl structure and electrophilic isothiocyanate group provide a unique combination of properties that can be exploited for the creation of novel compounds with potential therapeutic applications. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to explore the chemistry and biological activity of this intriguing compound. Further research into its specific reaction kinetics, biological targets, and pharmacological effects is warranted to fully unlock its potential.

References

Unraveling the Core Mechanism of Action of 2-Biphenyl Isothiocyanate: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the mechanism of action of 2-Biphenyl isothiocyanate. Therefore, this guide synthesizes the well-documented mechanisms of structurally related aryl and biaryl isothiocyanates to provide a probable, yet not definitively confirmed, framework for its biological activity. The information presented herein is intended to guide research and development efforts by highlighting the likely cellular and molecular targets.

Aryl isothiocyanates (ITCs), a class of organosulfur compounds, are renowned for their potent anticancer properties.[1][2][3] These compounds, both naturally occurring in cruciferous vegetables and synthetically derived, exert their effects through a multifaceted approach, targeting key signaling pathways involved in carcinogenesis.[1][4] The core mechanism of action for aryl ITCs, and likely for this compound, revolves around the induction of cellular stress, leading to apoptosis and cell cycle arrest in cancer cells, modulation of xenobiotic metabolism, and regulation of inflammatory responses.[2][5]

Key Mechanistic Pillars of Aryl Isothiocyanates

The biological activity of aryl ITCs is primarily attributed to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with nucleophilic cellular targets such as cysteine residues on proteins.[2][6] This reactivity underpins their ability to modulate a wide array of cellular processes.

1. Induction of Apoptosis: Aryl ITCs are potent inducers of programmed cell death (apoptosis) in cancer cells through multiple interconnected pathways:[5][7]

-

Mitochondrial (Intrinsic) Pathway: This is a major route for ITC-induced apoptosis.[8] ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[7][8] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in cell death.[7][9] This process is also regulated by the Bcl-2 family of proteins, with ITCs often down-regulating anti-apoptotic members like Bcl-2 and up-regulating pro-apoptotic members like Bax.[4][9]

-

Death Receptor (Extrinsic) Pathway: Some ITCs can also activate the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[5][9]

-

Endoplasmic Reticulum (ER) Stress: Aryl ITCs can induce ER stress, leading to an accumulation of unfolded proteins. This triggers the unfolded protein response (UPR), which, if prolonged, can activate apoptotic signaling, including the activation of caspase-4 (in humans) and an increase in cytosolic Ca2+ levels.

-

Generation of Reactive Oxygen Species (ROS): ITCs can induce the production of ROS within cancer cells.[1][7] While low levels of ROS can activate pro-survival pathways, the high levels generated by ITCs can lead to oxidative damage and trigger apoptosis.[1][8]

2. Cell Cycle Arrest: Aryl ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[2][5] This is often achieved by down-regulating key cell cycle regulatory proteins such as cyclin B1, cell division cycle 2 (Cdc2), and Cdc25C.[5] Some ITCs have also been shown to disrupt microtubule polymerization and spindle assembly, further impeding mitosis.[2]

3. Modulation of Biotransformation Enzymes: ITCs play a dual role in regulating enzymes involved in the metabolism of carcinogens:[4][10]

-

Inhibition of Phase I Enzymes: They can inhibit cytochrome P450 (CYP) enzymes, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms.[4][11]

-

Induction of Phase II Enzymes: ITCs are potent inducers of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs).[10][12] These enzymes conjugate carcinogens and other toxins, facilitating their excretion from the body.[10]

4. Regulation of Key Signaling Pathways:

-

Nrf2/ARE Pathway: The induction of Phase II enzymes is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[10][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[10] ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes and antioxidant proteins, upregulating their expression.[12][13]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation, a process strongly linked to cancer development.[10][13] Many aryl ITCs have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[10][13] This is often achieved by preventing the degradation of the NF-κB inhibitor, IκB.[10]

Quantitative Data for Representative Aryl Isothiocyanates

While specific IC50 values for this compound are not available, the following table summarizes the anti-proliferative activity of other relevant aryl isothiocyanates against various cancer cell lines to provide a comparative context.

| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzyl isothiocyanate (BITC) | HepG2 | Liver Cancer | ~5 | [1] |

| Phenethyl isothiocyanate (PEITC) | DU145 | Prostate Cancer | ~5 | [1] |

| Allyl isothiocyanate (AITC) | HT-29 | Colorectal Cancer | ~10-20 | [14] |

| Phenylbutyl isothiocyanate | 22Rv1 | Prostate Cancer | ~5 | [1] |

| Phenylhexyl isothiocyanate | HepG2 | Liver Cancer | ~5 | [1] |

Signaling Pathway Diagrams

Aryl Isothiocyanate Signaling Pathways

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of aryl isothiocyanates. Specific details may need to be optimized for this compound and the cell lines under investigation.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Aryl isothiocyanate compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the aryl isothiocyanate in complete medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

White-walled 96-well plates

-

Aryl isothiocyanate compound

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aryl isothiocyanate for a specified time.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Normalize the luminescence signal to the number of cells or a parallel viability assay.

-

Nrf2/ARE Reporter Assay

This assay measures the activation of the Nrf2-ARE signaling pathway.

-

Materials:

-

Cancer cell line stably transfected with an ARE-luciferase reporter construct

-

Complete cell culture medium

-

96-well plates

-

Aryl isothiocyanate compound

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

-

-

Protocol:

-

Seed the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of the aryl isothiocyanate.

-

Incubate for a time period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

The luminescence intensity is directly proportional to the level of ARE-driven gene expression and thus Nrf2 activation.

-

Conclusion

While direct experimental data for this compound is currently limited, the established mechanisms of action for structurally similar aryl and biaryl isothiocyanates provide a strong foundation for predicting its biological activities. It is highly probable that this compound will exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways such as Nrf2 and NF-κB. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the specific molecular mechanisms of this and other novel isothiocyanate compounds. Further research is warranted to validate these predicted mechanisms and to explore the full therapeutic potential of this compound.

References

- 1. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 2. cambridge.org [cambridge.org]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/ luc2 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 13. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-Biphenyl Isothiocyanate: A Technical Overview and Future Research Perspectives

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive overview of isothiocyanates as a class, with a focus on aromatic isothiocyanates, to serve as a foundational resource for researchers interested in 2-biphenyl isothiocyanate. The information presented herein is based on data from structurally related and well-studied isothiocyanates, offering a predictive framework for the potential properties and activities of this compound. It is crucial to underscore that the experimental protocols and signaling pathways described are general to isothiocyanates and have not been specifically validated for this compound.

Chemical Properties and Synthesis

This compound is an organic compound featuring a biphenyl group attached to an isothiocyanate functional group (-N=C=S).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19394-61-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₉NS | --INVALID-LINK-- |

| Molecular Weight | 211.28 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (likely liquid or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

General Synthesis of Aromatic Isothiocyanates

The most common method for synthesizing aromatic isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.[1][2] A widely used and generally applicable method is the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3]

Experimental Protocol: General Synthesis of an Aromatic Isothiocyanate from a Primary Amine

This protocol describes a general one-pot synthesis that can be adapted for the preparation of this compound from 2-aminobiphenyl.[3]

Materials:

-

Aromatic amine (e.g., 2-aminobiphenyl)

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine, sodium hydroxide)

-

A desulfurylating agent (e.g., ethyl chloroformate, tosyl chloride)

-

Organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the aromatic amine (1 equivalent) in an appropriate organic solvent.

-

Add the base (1-2 equivalents) to the solution.

-

Slowly add carbon disulfide (1.1-1.5 equivalents) to the mixture at room temperature or below, while stirring.

-

Continue stirring for 1-4 hours to allow for the formation of the dithiocarbamate salt.

-

-

Desulfurization to the Isothiocyanate:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the desulfurylating agent (1 equivalent) to the mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure aromatic isothiocyanate.

-

Biological Activities of Structurally Related Aromatic Isothiocyanates

While no specific biological data for this compound has been found, numerous studies have demonstrated the potent anticancer, anti-inflammatory, and antimicrobial activities of other aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC).[4][5][6][7][8] These activities provide a strong rationale for investigating the biological potential of this compound.

Table 2: Reported Biological Activities of Benzyl Isothiocyanate (BITC) and Phenethyl Isothiocyanate (PEITC)

| Isothiocyanate | Biological Activity | Cancer Cell Lines / Model System | Reported IC₅₀ / Effective Concentration | Reference |

| Benzyl Isothiocyanate (BITC) | Anticancer (Apoptosis, Cell Cycle Arrest) | Human pancreatic cancer cells (Panc-1) | 5-20 µM | [9] |

| Anticancer (Induction of ROS) | Human pancreatic cancer cells | 10 µM | [10] | |

| Antimicrobial | Helicobacter pylori | Not specified | [11] | |

| Anti-inflammatory | Macrophages | Not specified | [12] | |

| Phenethyl Isothiocyanate (PEITC) | Anticancer (Apoptosis) | Human prostate cancer cells (PC-3) | 5-15 µM | [6] |

| Anticancer (Inhibition of Angiogenesis) | Human umbilical vein endothelial cells (HUVEC) | 1-5 µM | [13] | |

| Neuroprotective | Neuronal cell models | Not specified | ||

| Anti-inflammatory | Various cell lines | Not specified | [12] |

Potential Mechanisms of Action: General Isothiocyanate Signaling Pathways

Isothiocyanates are known to exert their biological effects by modulating a variety of cellular signaling pathways.[4][5][13] The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, leading to the modulation of protein function.

Induction of Apoptosis

A common mechanism of anticancer activity for isothiocyanates is the induction of apoptosis (programmed cell death) in cancer cells.[5] This is often mediated through the intrinsic mitochondrial pathway.

Caption: General signaling pathway for isothiocyanate-induced apoptosis.

Modulation of Nrf2-Mediated Antioxidant Response

Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a central role in the cellular antioxidant and detoxification response.[12]

Caption: General mechanism of Nrf2 activation by isothiocyanates.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Synthesis and Characterization: Development and optimization of a synthetic route for this compound, followed by full spectroscopic and physicochemical characterization.

-

In Vitro Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound against a panel of relevant cell lines.

-

Mechanism of Action Studies: If biological activity is observed, elucidation of the underlying molecular mechanisms, including its effects on key signaling pathways such as apoptosis and Nrf2.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with other biphenyl derivatives and isothiocyanates to understand the contribution of the biphenyl moiety to its biological profile.

Conclusion

While direct experimental data on this compound is currently unavailable, the extensive research on structurally related aromatic isothiocyanates suggests that it is a promising candidate for investigation in the fields of cancer biology, inflammation, and infectious diseases. This guide provides a foundational framework for initiating such research, from chemical synthesis to the exploration of its potential biological activities and mechanisms of action. Further studies are essential to unlock the therapeutic potential of this intriguing molecule.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2033129A1 - Process for the preparation of isothiocyanates - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 7. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Biphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Biphenyl isothiocyanate (CAS No. 19394-61-7), a chemical intermediate used in pharmaceutical research and development. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols, compiled to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are calculated and should be used as an estimation.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₉NS | [1][2] | |

| Molecular Weight | 211.28 | g/mol | [1][2] |

| CAS Number | 19394-61-7 | [1][2] | |

| Appearance | Not Available | [1] | |

| Purity | 95% | [2] | |

| Normal Boiling Point | 701.13 | K | Joback Calculated Property[3] |

| Critical Temperature | 986.59 | K | Joback Calculated Property[3] |

| Critical Pressure | 3096.73 | kPa | Joback Calculated Property[3] |

| Enthalpy of Formation (gas) | 434.01 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization | 60.19 | kJ/mol | Joback Calculated Property[3] |

| Log10 of Water Solubility | -4.99 | Crippen Calculated Property[3] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.088 | Crippen Calculated Property[3] | |

| Topological Polar Surface Area | 44.4 | Ų | [1] |

| Rotatable Bond Count | 2 | [1] | |

| Hydrogen Bond Acceptor Count | 2 | [1] | |

| Flash Point | > 110 | °C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are summarized below.

| GHS Classification | Hazard Statement |

| Skin irritation, Category 2 | H315: Causes skin irritation[1] |

| Eye irritation, Category 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation[1] |

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |

3.2. Engineering Controls

| Control | Specification |

| Ventilation | Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] |

| Safety Stations | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6] |

3.3. Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Do not eat, drink, or smoke when using this product.[5]

3.4. Storage Conditions

-

Store in a well-ventilated place. Keep container tightly closed.[1][5]

-

Store at room temperature.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5] |

Spill Response:

-

Evacuate the area.[6]

-

Wear appropriate PPE, including respiratory protection.[6]

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6]

-

Place the absorbed material in a suitable, closed container for disposal.[6]

-

Dispose of contents/container to an approved waste disposal plant.[4]

Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.

| Parameter | Description |

| Reactivity | None known, based on information available.[4] However, isothiocyanates as a class are known to react with nucleophiles.[7] |

| Chemical Stability | Stable under normal conditions.[4] Moisture sensitive.[4][5] |

| Conditions to Avoid | Incompatible products, excess heat, exposure to moist air or water.[4] |

| Incompatible Materials | Strong oxidizing agents, acids, alcohols, amines.[4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (hydrocyanic acid). Thermal decomposition can lead to the release of irritating gases and vapors.[4] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[8] |

Experimental Protocols

6.1. General Handling Protocol

-

Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

-

Weighing and Transferring: Conduct all weighing and transferring of this compound within a certified chemical fume hood to prevent the release of vapors or aerosols into the laboratory environment.[6]

-

Reaction Setup: When setting up reactions, ensure the apparatus is properly assembled and secured. If heating is required, use a well-controlled heating source.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.

6.2. Spill Cleanup Protocol

-

Evacuation and Ventilation: Immediately evacuate the affected area and ensure it is well-ventilated.[6]

-

PPE: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[6]

-

Containment and Absorption: Contain the spill using an inert absorbent material such as sand or vermiculite.[6]

-

Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

-

Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[4]

Visualizations

Logical Workflow for Safe Handling of this compound

References

- 1. Page loading... [guidechem.com]

- 2. aboundchem.com [aboundchem.com]

- 3. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Navigating the Chemical Landscape of 2-Biphenyl Isothiocyanate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Biphenyl isothiocyanate, a molecule of significant interest in chemical synthesis and drug discovery. Focused on its solubility and stability, this document offers researchers, scientists, and drug development professionals a foundational understanding backed by data, detailed experimental protocols, and visual representations of key processes.

While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally similar isothiocyanates, such as 2-Phenylethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), to provide reliable estimations. The biphenyl moiety is expected to decrease aqueous solubility and potentially influence its stability profile compared to simpler analogs.

Core Properties of this compound

The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, making it susceptible to degradation by various factors. Understanding these liabilities is crucial for its handling, storage, and application in experimental settings.

Solubility Profile

The solubility of this compound is dictated by its aromatic biphenyl structure and the polar isothiocyanate group. The large, nonpolar biphenyl component suggests poor solubility in aqueous solutions but good solubility in a range of common organic solvents. The following table summarizes the expected solubility based on data from analogous compounds.

| Solvent | Type | Expected Solubility of this compound |

| Water | Polar Protic | Very Low / Insoluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

Stability and Degradation

The stability of this compound is a critical consideration. The electrophilic carbon of the isothiocyanate group is prone to attack by nucleophiles. Key factors influencing its stability are outlined below.

| Factor | Effect on Stability | Major Degradation Products |

| pH | Less stable at alkaline and strongly acidic pH. Generally more stable in neutral to slightly acidic conditions. | Hydrolysis to the corresponding amine (2-biphenylamine). |

| Nucleophiles | Highly susceptible to degradation. | Thiols (e.g., glutathione, cysteine): Dithiocarbamate adducts. Amines (e.g., Tris buffer, primary/secondary amines): Thioureas. |

| Temperature | Elevated temperatures accelerate degradation. | Rate of hydrolysis and other reactions increases. |

| Oxidizing Agents | Susceptible to oxidative degradation. | Various oxidation products. |

| Light | Potential for photodegradation, especially under UV light. | Various photolytic products. |

Experimental Protocols

To aid in the practical application and study of this compound, detailed protocols for determining its solubility and stability are provided.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in a given solvent.

1. Materials:

-

This compound (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe and 0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

2. Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume (e.g., 1 mL) of the selected solvent.

-

Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol follows the principles of the ICH Q1A(R2) guidelines to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[1][2]

1. Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled oven

2. Procedure:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.

-

Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.[3]

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Aim for 5-20% degradation for meaningful results.[4][5]

Visualizing Core Concepts

To further clarify the properties and handling of this compound, the following diagrams illustrate key relationships and workflows.

Caption: Logical diagram of solubility principles.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Biphenyl Isothiocyanate (CAS 19394-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl isothiocyanate, identified by CAS number 19394-61-7, is an aromatic organosulfur compound featuring a biphenyl moiety attached to the isothiocyanate (-N=C=S) functional group.[1] This functional group makes it a versatile reagent in organic synthesis and a valuable tool in chemical biology and drug discovery. The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols, which allows for its use in bioconjugation, proteomics research, and as a scaffold for synthesizing various heterocyclic compounds.[2][3][4]

Like other isothiocyanates found in cruciferous vegetables, which are known for their chemopreventive and therapeutic properties, this compound holds potential for biological activity.[5][6] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, potential applications, and safety protocols, intended for professionals in research and development.

Physicochemical and Calculated Properties

The fundamental properties of this compound are summarized below. Physical properties are derived from supplier data, while thermochemical properties are based on computational models.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 19394-61-7 | [1][2][7][8][9] |

| Molecular Formula | C₁₃H₉NS | [1][2][7] |

| Molecular Weight | 211.28 g/mol | [1][2][7][8][9] |

| InChI Key | OAYSYSIGKCDBKZ-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | [1] |

| Physical Properties | ||

| Appearance | Liquid or Off-white to light yellow powder | [7][10] |

| Purity | ≥95-98% | [7][9][10] |

| Relative Density | 1.17 | [7] |

| Calculated Properties | ||

| Normal Boiling Point (Tboil) | 701.13 K | [8] |

| logP (Octanol/Water) | 4.088 | [8] |

| Water Solubility (log₁₀WS) | -4.99 mol/L | [8] |

| Topological Polar Surface Area | 44.4 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Manufacturing

The most prevalent method for synthesizing isothiocyanates involves the desulfurization of dithiocarbamate salts, which are formed from the corresponding primary amines.[5][11] This approach avoids the use of highly toxic reagents like thiophosgene.[12][13]

Experimental Protocol: One-Pot Synthesis from 2-Aminobiphenyl

This protocol is adapted from a general method for synthesizing isothiocyanates from primary amines in aqueous conditions using carbon disulfide and cyanuric chloride (TCT) as the desulfurizing agent.[12]

Materials:

-

2-Aminobiphenyl

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃)

-

Cyanuric Chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

6 N Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

In a reaction vessel, dissolve 2-aminobiphenyl (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and CH₂Cl₂.

-

Add carbon disulfide (1.2 equivalents) to the mixture at room temperature and stir vigorously. Monitor the reaction by HPLC or TLC until the starting amine is completely consumed, indicating the formation of the dithiocarbamate salt.[12]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (0.5 equivalents) in CH₂Cl₂ dropwise to the cooled mixture.

-

Continue stirring for 30-60 minutes at 0 °C.

-

Basify the mixture to a pH >11 by adding 6 N NaOH solution, which helps in the work-up process by dissolving by-products.[12][13]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via column chromatography if necessary.

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic carbon atom of the -N=C=S group. It serves as a target for a wide range of nucleophiles.

Key Reactions:

-

Reaction with Amines: Primary and secondary amines attack the central carbon to form substituted thiourea derivatives. This reaction is fundamental to its use as a building block in medicinal chemistry.

-

Reaction with Thiols: Thiol groups, such as those on cysteine residues in proteins, react to form dithiocarbamate linkages.[4] This reaction is crucial for protein labeling and proteomics applications.

The reaction selectivity is highly pH-dependent. Reaction with thiols is favored under neutral to slightly acidic conditions (pH 6-8), whereas reaction with amines is favored under alkaline conditions (pH 9-11).[4]

Caption: pH-dependent reactivity of isothiocyanates with nucleophiles.

Experimental Protocol: Competitive Reactivity Study by HPLC

This method allows for the comparison of reactivity between two different isothiocyanates (e.g., an aromatic vs. an aliphatic one) towards a single nucleophile.[3]

Materials:

-

This compound

-

A second isothiocyanate for comparison (e.g., benzyl isothiocyanate)

-

Nucleophile (e.g., n-butylamine)

-

Reaction solvent (e.g., acetonitrile)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Reaction Setup: Prepare a solution in acetonitrile containing equimolar amounts of this compound and the second isothiocyanate.

-

Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).

-

Allow the reaction to proceed to completion at a controlled temperature (e.g., 25 °C).

-

HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

-

Separate the unreacted starting materials and the two corresponding thiourea products using a suitable gradient elution program.

-

Quantification: Identify the peaks for the two thiourea products based on retention times of previously injected standards.

-

Integrate the peak areas of the two product peaks. The ratio of the areas directly reflects the relative reactivity of the two isothiocyanates toward the nucleophile.[3]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its utility can be inferred from the well-established roles of the isothiocyanate functional group.

-

Synthetic Intermediate: It serves as a key intermediate for synthesizing pharmaceutical compounds, particularly those containing thiourea or heterocyclic motifs.[10][12]

-

Bioconjugation and Labeling: The reactivity of the isothiocyanate group towards amine and thiol groups of amino acids makes it suitable for labeling proteins and peptides, for example, with fluorescent tags for diagnostic or imaging purposes.[4]

-

Potential Therapeutic Agent: Isothiocyanates as a class exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][14][15] Compounds like benzyl isothiocyanate (BITC) and sulforaphane are known to induce apoptosis, promote cell cycle arrest, and inhibit metastasis in cancer cells.[6][16][17] These effects are often mediated by the modulation of key signaling pathways.[15][18] Although this compound itself has not been studied in detail, it is a candidate for possessing similar biological activities.

Caption: Generalized signaling pathways modulated by isothiocyanates.[6][16][19]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling.

| Hazard Identification | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7][9] |

| Hazard Statements | H315: Causes skin irritation. | [7] |

| May cause respiratory irritation. | [20] | |

| May cause serious eye irritation. | [20] | |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [20][21] |

| Precautionary Measures (P-Statements) | |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |

| P264: Wash skin thoroughly after handling.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic chemistry and biomedical research. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for predictable and useful transformations, including the synthesis of complex molecules and the conjugation to biomolecules. While its specific biological profile requires further investigation, the known activities of related isothiocyanates suggest it may be a promising candidate for drug discovery efforts. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. aboundchem.com [aboundchem.com]

- 10. jieheng.lookchem.com [jieheng.lookchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cbijournal.com [cbijournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Theoretical Exploration of 2-Biphenyl Isothiocyanate Reactions: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction